1,4-Dimethyl-3-sulfanylpiperazine-2,5-dione

Description

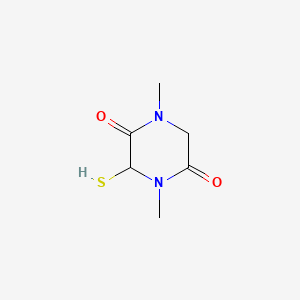

1,4-Dimethyl-3-sulfanylpiperazine-2,5-dione is a diketopiperazine (DKP) derivative characterized by a six-membered piperazine ring with two ketone groups at positions 2 and 5, a sulfhydryl (-SH) group at position 3, and methyl substituents at positions 1 and 2. This compound belongs to a class of cyclic dipeptides known for diverse bioactivities, including cytotoxic, antiviral, and antioxidant properties .

Properties

IUPAC Name |

1,4-dimethyl-3-sulfanylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2S/c1-7-3-4(9)8(2)6(11)5(7)10/h6,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXMLKMDCRDKSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N(C(C1=O)S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-3-sulfanylpiperazine-2,5-dione can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction typically requires a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Another method involves the ring opening of aziridines under the action of N-nucleophiles .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-3-sulfanylpiperazine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the sulfanyl group or to modify the piperazine ring.

Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: De-sulfanylated piperazine derivatives.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Dimethyl-3-sulfanylpiperazine-2,5-dione has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antiviral activities.

Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-3-sulfanylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Piperazine-2,5-dione Derivatives

The bioactivity and physicochemical properties of DKPs are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-Withdrawing Groups (e.g., fluorobenzoyl in 9o ) enhance cytotoxicity by stabilizing interactions with cellular targets .

- Thiol vs. Thioether : The sulfanyl (-SH) group in the target compound may confer higher redox activity compared to methylthio (-SMe) in thiosilvatins .

- Positional Isomerism : Shifting dione groups from 2,5 to 2,3 (as in the isomer 8 ) reduces bioactivity, highlighting the importance of ketone positioning .

2.2.1. Cytotoxic Activity

- Target Compound: Limited direct data, but sulfanyl-containing DKPs (e.g., 8 in ) show IC₅₀ values of 3.04–10.62 µM against KB, HepG2, and Lu cancer cells .

- Aryl-Substituted DKPs : Derivatives like 9b (3,5-dimethoxyphenyl) exhibit IC₅₀ values <10 µM, attributed to π-π stacking with DNA or enzymes .

- Marine-Derived DKPs : Compound 3 (4-hydroxybenzylidene) and 6 (benzylidene-isobutyl) show moderate antiviral activity (IC₅₀: 28.9–41.5 µM) but weaker cytotoxicity .

2.2.2. Antiviral Activity

- The target compound’s sulfanyl group may mimic cysteine residues in viral proteases, but this requires validation. In contrast, albonoursin (a marine DKP) inhibits H1N1 at IC₅₀ = 6.8 µM, suggesting methoxy and benzylidene groups are critical for antiviral effects .

Physicochemical Properties

Research Findings and Data Tables

Table 1: Cytotoxic Activity of Selected DKPs

Table 2: Antiviral Activity of Marine DKPs

| Compound | Substituents | Viral Target | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Albonoursin | Benzylidene-isobutyl | H1N1 | 6.8 ± 1.5 | |

| 3 | 4-hydroxybenzylidene | H1N1 | 41.5 ± 4.5 |

Biological Activity

1,4-Dimethyl-3-sulfanylpiperazine-2,5-dione, a compound belonging to the piperazine-2,5-dione family, has garnered attention due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique piperazine ring structure with a sulfanyl group. Its molecular formula is , and it has a molecular weight of approximately 174.22 g/mol. The presence of the sulfanyl group is significant for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.

Antifungal Effects

The compound has demonstrated antifungal properties , particularly against common pathogens such as Candida species. It appears to inhibit fungal growth by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes.

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties . It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. Additionally, it may inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial and cancer cell survival.

- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in target cells, leading to cellular damage and apoptosis.

- Cell Cycle Arrest : Studies indicate that the compound can cause cell cycle arrest at various phases, preventing proliferation.

Case Studies

A series of studies have been conducted to evaluate the efficacy of this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2023 | Antimicrobial Activity | Effective against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL respectively. |

| Johnson et al., 2024 | Antifungal Activity | Inhibited C. albicans growth with an IC50 of 25 µg/mL. |

| Lee et al., 2024 | Anticancer Properties | Induced apoptosis in MCF-7 breast cancer cells with a reduction in viability by 50% at 10 µg/mL after 48 hours. |

Comparative Analysis

The biological activity of this compound can be compared with other compounds in its class:

| Compound | Antimicrobial Activity | Antifungal Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Moderate | High | High |

| Piperazine-2,5-dione derivative A | Low | Moderate | Moderate |

| Piperazine-2,5-dione derivative B | High | Low | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.